molecular formula C20H17BrN2O4 B13749877 Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate CAS No. 1015021-91-6

Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate

Cat. No.: B13749877
CAS No.: 1015021-91-6
M. Wt: 429.3 g/mol
InChI Key: PTTWXPJCUNIFKR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate is a complex organic compound with a unique structure that includes a bromophenyl group, dimethoxy groups, and a diaza-cyclopentaindene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new aromatic group .

Scientific Research Applications

Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate is unique due to its diaza-cyclopentaindene core, which is not commonly found in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1015021-91-6

Molecular Formula

C20H17BrN2O4

Molecular Weight

429.3 g/mol

IUPAC Name

ethyl 6-(4-bromophenyl)-8,10-dimethoxy-3,4-diazatricyclo[5.3.1.04,11]undeca-1(10),2,5,7(11),8-pentaene-2-carboxylate

InChI

InChI=1S/C20H17BrN2O4/c1-4-27-20(24)18-17-15(26-3)9-14(25-2)16-13(10-23(22-18)19(16)17)11-5-7-12(21)8-6-11/h5-10H,4H2,1-3H3

InChI Key

PTTWXPJCUNIFKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C=C(C3=C2C1=C(C=C3OC)OC)C4=CC=C(C=C4)Br

Origin of Product

United States

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